molecular formula C13H26O5S B043782 Heptyl 1-thiohexopyranoside CAS No. 85618-20-8

Heptyl 1-thiohexopyranoside

Cat. No. B043782
CAS RN: 85618-20-8
M. Wt: 294.41 g/mol
InChI Key: HPEGNLMTTNTJSP-LBELIVKGSA-N
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Description

Synthesis Analysis

The synthesis of heptyl 1-thiohexopyranoside and its derivatives has been a focus of research due to its complex nature and potential applications. For instance, regioselective synthesis methods have been developed to prepare substituted 1-thiohex-2-enopyranosides, highlighting the compound's synthetic versatility and the importance of selective thiolation in its synthesis (Dunkerton et al., 1988).

properties

IUPAC Name

(2S,3R,4S,5S,6R)-2-heptylsulfanyl-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26O5S/c1-2-3-4-5-6-7-19-13-12(17)11(16)10(15)9(8-14)18-13/h9-17H,2-8H2,1H3/t9-,10-,11+,12-,13+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPEGNLMTTNTJSP-LBELIVKGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCSC1C(C(C(C(O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCS[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101006208
Record name Heptyl 1-thiohexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101006208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Heptyl 1-thiohexopyranoside

CAS RN

85618-20-8
Record name n-Heptyl β-D-thioglucoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85618-20-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Heptyl 1-thioglucoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085618208
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Heptyl 1-thiohexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101006208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
K Kawashima, H Ishikita - Chemical science, 2018 - pubs.rsc.org
We report redox potentials (Em) for one-electron reduction for all chlorophylls in the two electron-transfer branches of water-oxidizing enzyme photosystem II (PSII), photosystem I (PSI), …
Number of citations: 36 pubs.rsc.org
N Sakashita, HC Watanabe, T Ikeda, K Saito… - Biochemistry, 2017 - ACS Publications
The cyanobacterial photosystem II (PSII) crystal structure includes more than 1300 water molecules in each monomer unit; however, their precise roles in water oxidation are unclear. To …
Number of citations: 66 pubs.acs.org
H Tamura, K Saito, H Ishikita - Proceedings of the National …, 2020 - National Acad Sciences
In photosynthetic reaction centers from purple bacteria (PbRC) and the water-oxidizing enzyme, photosystem II (PSII), charge separation occurs along one of the two symmetrical …
Number of citations: 42 www.pnas.org
D Narzi, E Coccia, M Manzoli, L Guidoni - Biophysical chemistry, 2017 - Elsevier
… The other molecules present in the crystal structure (ie β-carotene, chlorophyll a, pheophytin a, plastoquinone 9, heptyl 1-thiohexopyranoside, dodecyl-β-D-maltoside and the four lipids …
Number of citations: 9 www.sciencedirect.com
AJ Bordner, B Zorman - arXiv preprint arXiv:1308.4433, 2013 - arxiv.org
Computational methods are needed to differentiate the small fraction of missense mutations that contribute to disease by disrupting protein function from neutral variants. We describe …
Number of citations: 4 arxiv.org
P Greife, M Schönborn, M Capone, R Assunção… - Nature, 2023 - nature.com
… using the AMBER99SB force field 62 while other molecules present in the crystal structure (that is, β-carotene, chlorophyll a, pheophytin a, plastoquinone 9, heptyl 1-thiohexopyranoside…
Number of citations: 10 www.nature.com
BT Birhanu, SJ Lee, NH Park, JB Song… - Journal of Veterinary …, 2018 - dbpia.co.kr
Actinobacillus pleuropneumoniae is a Gram-negative bacterium that resides in the respiratory tract of pigs and causes porcine respiratory disease complex, which leads to significant …
Number of citations: 0 www.dbpia.co.kr
H Dau, P Greife, M Schönborn, M Capone, R Assuncao… - 2022 - researchsquare.com
… using the AMBER99SB force field53 while other molecules present in the crystal structure (ie β-carotene, chlorophyll a, pheophytin a, plastoquinone 9, heptyl 1-thiohexopyranoside, …
Number of citations: 2 www.researchsquare.com
M Dupakuntla, B Pathak, BS Roy, SD Mahale - Molecular and cellular …, 2012 - Elsevier
The present study aims to determine the role of the specific residues of the extracellular loops (ELs) of the FSH receptor (FSHR) in hormone binding and receptor activation. By …
Number of citations: 22 www.sciencedirect.com
MP Ladd - 2018 - trace.tennessee.edu
Arctic soils contain vast reserves of carbon (C) that, with rising temperatures, may become a significant source of greenhouse gases (GHGs)(ie CO 2, CH 4, N 2 O) due to increased …
Number of citations: 0 trace.tennessee.edu

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